2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide
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Description
2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C21H17FN4O2S and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
2-(4-Aminophenyl)benzothiazoles, structurally similar to the compound , have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds, including fluorinated derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, act via cytochrome P450 1A1 induction and biotransformation, leading to cytotoxic activity against specific human carcinoma cell lines. This class of compounds has been considered for clinical agent selection due to their ability to induce and bind selectively to sensitive carcinoma cells, leading to cell death (Bradshaw et al., 2002).
DNA Adduct Formation
Sensitive tumor cells exhibit the ability to form DNA adducts when exposed to fluorinated 2-(4-aminophenyl)benzothiazoles. These adducts are a result of the activation and binding of these compounds to DNA, causing significant cellular damage and potentially leading to cell death. This property has been noted in breast and ovarian cancer cells, distinguishing sensitive tumors from resistant ones (Leong et al., 2003).
Antimicrobial Activity
Certain synthesized fluorinated benzothiazolo compounds demonstrate antimicrobial activity. For instance, fluorinated benzothiazolo imidazole compounds have shown promise against various microbial agents. This suggests potential applications in treating microbial infections or developing new antimicrobial drugs (Sathe et al., 2011).
Metabolic Stability Enhancement
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has shown that substituting various heterocyclic analogs, including fluorinated benzothiazoles, can enhance metabolic stability. This is critical in drug development, as metabolic stability affects the efficacy and safety of potential therapeutic agents (Stec et al., 2011).
Drug Development
The development of antitumor benzothiazoles, especially the water-soluble prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles, has been a focus in recent drug development efforts. These prodrugs address formulation and bioavailability issues and have led to clinical trial candidates for treating various tumors (Hutchinson et al., 2002).
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-13-23-19-20(29-13)18(14-8-10-15(22)11-9-14)24-26(21(19)28)12-17(27)25(2)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFWTCFRODLHIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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